molecular formula C9H13N3O2S B2894383 3-Amino-1-(3,5-dimethoxyphenyl)thiourea CAS No. 1152585-36-8

3-Amino-1-(3,5-dimethoxyphenyl)thiourea

Cat. No.: B2894383
CAS No.: 1152585-36-8
M. Wt: 227.28
InChI Key: AXEVMXHTFOUXNT-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and are widely used in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with thiocyanate compounds under specific conditions. One common method includes the following steps:

    Starting Materials: 3,5-dimethoxyaniline and ammonium thiocyanate.

    Reaction Conditions: The reaction is carried out in an acidic medium, often using hydrochloric acid as a catalyst.

    Procedure: The 3,5-dimethoxyaniline is dissolved in an appropriate solvent, such as ethanol, and ammonium thiocyanate is added. The mixture is then heated under reflux conditions for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,5-dimethoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol or amine derivatives.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-Amino-1-(3,5-dimethoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3,5-dichlorophenyl)thiourea: Similar structure but with chlorine atoms instead of methoxy groups.

    1-Amino-3-(3,5-dimethoxyphenyl)thiourea: Positional isomer with the amino group at a different position.

Uniqueness

3-Amino-1-(3,5-dimethoxyphenyl)thiourea is unique due to the presence of the dimethoxyphenyl group, which imparts specific chemical properties and potential biological activities. The methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it distinct from other thiourea derivatives.

Properties

IUPAC Name

1-amino-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-13-7-3-6(11-9(15)12-10)4-8(5-7)14-2/h3-5H,10H2,1-2H3,(H2,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEVMXHTFOUXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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